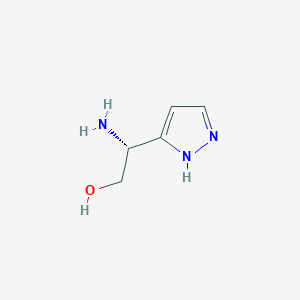
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane is a chiral compound with a bromomethyl group and a methyl group attached to a cyclobutane ring
Métodos De Preparación
The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane typically involves the bromination of 1-methyl-2-cyclobutylmethanol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromomethyl compound.
Análisis De Reacciones Químicas
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as hydroxide, alkoxide, or amine to form corresponding alcohols, ethers, or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methylcyclobutane derivative.
Oxidation Reactions: Oxidation of the bromomethyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparación Con Compuestos Similares
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane can be compared with other brominated cyclobutane derivatives, such as:
1-bromo-2-methylcyclobutane: Lacks the additional methyl group on the cyclobutane ring.
1-(bromomethyl)cyclobutane: Lacks the methyl group on the cyclobutane ring.
1-(bromomethyl)-2-ethylcyclobutane: Has an ethyl group instead of a methyl group on the cyclobutane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both bromomethyl and methyl groups on the cyclobutane ring, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C6H11Br |
|---|---|
Peso molecular |
163.06 g/mol |
Nombre IUPAC |
(1S,2R)-1-(bromomethyl)-2-methylcyclobutane |
InChI |
InChI=1S/C6H11Br/c1-5-2-3-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
MBCOMXKBMWRVQB-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]1CBr |
SMILES canónico |
CC1CCC1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)


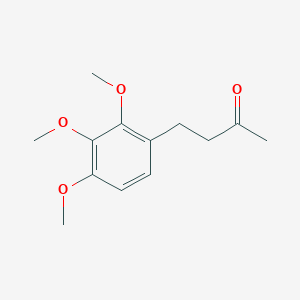


![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)
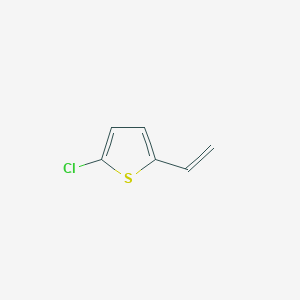
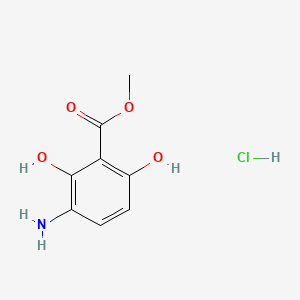
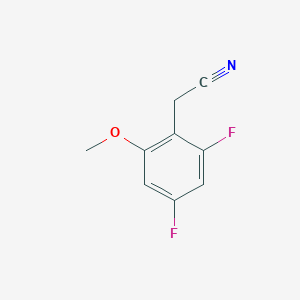

![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
